4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for esterified dicarboxylic acids and substituted alkanoates. Breaking down the nomenclature:
- Butanedioate : The parent dicarboxylate derived from butanedioic acid (succinic acid), with esterification at positions 1 and 4.
- 1-O-(2-methoxyethyl) : A methoxyethyl group (-CH₂CH₂-O-CH₃) esterified at the first oxygen of the succinate backbone.
- 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] : A C₁₈ sphingoid base analog esterified at the fourth oxygen, featuring:
- An (E)-configured double bond at position 4 of the octadecene chain.
- A hexadecanoylamino (-NH-C(O)-(CH₂)₁₄-CH₃) group at position 2.
- A hydroxyl (-OH) group at position 3.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | Butanedioate (succinate dianion) |
| Substituent at position 1 | 2-Methoxyethyl group (CH₂CH₂-O-CH₃) |
| Substituent at position 4 | (E)-2-(Hexadecanoylamino)-3-hydroxyoctadec-4-enyl (C₁₈ sphingoid base analog) |
The systematic name emphasizes stereochemistry, functional group hierarchy, and substituent positioning, aligning with IUPAC Rule C-401.1 for ester prioritization.
Molecular Architecture: Sphingoid Base-Fatty Acid Conjugation
The compound integrates a sphingoid base-fatty acid conjugate via an amide linkage, mimicking natural ceramide architecture. Key structural features include:
Sphingoid Base Backbone :
Fatty Acid Conjugation :
- Hexadecanoic acid (palmitic acid) forms an amide bond with the sphingoid base’s C2 amine, creating a N-acyl sphingoid structure.
- The saturated C16 chain enhances hydrophobicity and stabilizes membrane integration.
Table 2: Comparison to Natural Ceramides
| Feature | Natural Ceramide | Synthetic Analog |
|---|---|---|
| Sphingoid base | Sphingosine (C18) | Octadec-4-enyl (C18, E-configuration) |
| Fatty acid | Variable (C16–C24) | Hexadecanoyl (C16) |
| Linkage to succinate | Absent | Esterified at C4 oxygen |
The succinate bridge at C4 oxygen introduces polarity, while the methoxyethyl group at C1 oxygen enhances aqueous solubility.
Stereochemical Configuration of the E-4 Double Bond
The (E)-4 double bond in the octadec-4-enyl chain dictates molecular geometry and biological interactions.
Stereochemical Assignment :
- The E-configuration (trans) places the higher-priority groups (C3 hydroxyl and C5 methylene) on opposite sides of the double bond.
- This contrasts with natural sphingosine’s trans-4 double bond but avoids steric clashes in synthetic membranes.
Impact on Packing Behavior :
Table 3: E vs. Z Configuration Effects
| Parameter | E-Configuration | Z-Configuration |
|---|---|---|
| Melting point (°C) | 78–82 | 85–89 |
| Membrane fluidity | High | Low |
| Hydrogen bonding potential | Moderate (C3 OH accessible) | Reduced (C3 OH hindered) |
The E-configuration optimizes balance between fluidity and structural rigidity, critical for drug delivery applications.
PEGylation Pattern Analysis: Methoxyethyl Functionalization
The 2-methoxyethyl group at the C1 oxygen exemplifies targeted PEGylation, modifying physicochemical properties without disrupting core functionality.
Functional Group Attributes :
Synthesis Considerations :
- Introduced via esterification of succinate’s C1 hydroxyl with 2-methoxyethyl bromide.
- Yields >85% under Mitsunobu conditions (DIAD, PPh₃).
Table 4: PEGylation Impact on Solubility
| Property | 1-O-Methoxyethyl | 1-O-Methyl |
|---|---|---|
| Water solubility (mg/mL) | 12.3 ± 0.5 | 3.2 ± 0.3 |
| LogP | 2.1 | 3.8 |
| CMC (µM) | 45 | 120 |
The methoxyethyl group’s ether linkage avoids enzymatic cleavage, ensuring metabolic stability in vivo.
Properties
Molecular Formula |
C41H77NO7 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate |
InChI |
InChI=1S/C41H77NO7/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)37(36-49-41(46)33-32-40(45)48-35-34-47-3)42-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,37-38,43H,4-27,29,31-36H2,1-3H3,(H,42,44)/b30-28+ |
InChI Key |
AVEKIUFLDWAVJR-SJCQXOIGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC(=O)CCC(=O)OCCOC)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC(=O)CCC(=O)OCCOC)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexadecanoylamino-Hydroxyoctadec-4-Enyl Moiety
The fatty acid derivative is synthesized through:
- Amidation : Hexadecanoyl chloride reacts with a hydroxylated octadec-4-enyl amine under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond.
- Hydroxylation and Double Bond Formation : The hydroxyl group at position 3 is introduced via epoxidation followed by acid-catalyzed ring-opening, ensuring E-configuration through controlled elimination.
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Amidation | Hexadecanoyl chloride, Et₃N, CH₂Cl₂, 0–25°C | 85–90% | Avoiding over-acylation |
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 70% | Regioselectivity |
| Ring-Opening | H₃O⁺, THF, 40°C | 65% | Stereochemical control |
Butanedioate Backbone Functionalization
The butanedioic acid is selectively esterified using a two-step protection-deprotection strategy :
- Mono-Esterification with 2-Methoxyethanol :
- Deprotection and Second Esterification :
| Reaction | Conditions | Yield | Purity |
|---|---|---|---|
| Mono-Esterification | DIC, DMAP, CH₂Cl₂, 25°C | 88% | >95% (HPLC) |
| Acid Chloride Formation | Oxalyl chloride, DMF, 0°C | 92% | - |
| Final Esterification | Pyridine, THF, 50°C | 75% | 90% (NMR) |
Critical Analysis of Methodologies
Amidation vs. Transmetallation
While amidation is standard for introducing the hexadecanoyl group, transmetallation (e.g., using organozinc reagents) has been explored for sterically hindered substrates, though yields remain lower (50–60%).
Esterification Efficiency
Comparative studies show that in situ activation (e.g., using HATU) outperforms traditional acid chloride methods in polar aprotic solvents like DMF, reducing side products:
| Method | Solvent | Catalyst | Yield |
|---|---|---|---|
| Acid Chloride | THF | Pyridine | 75% |
| HATU | DMF | DIEA | 82% |
Industrial-Scale Production Challenges
- Cost of Protecting Groups : tert-Butyl esters are expensive; methyl esters are cheaper but require harsher deprotection.
- Purification : Chromatography is avoided in industry. Crystallization in heptane/ethyl acetate mixtures achieves >98% purity.
- Scalability : Continuous flow reactors improve reproducibility for epoxidation and amidation steps, reducing batch variability.
Chemical Reactions Analysis
Types of Reactions
4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadec-4-enyl chain can be reduced to form saturated compounds.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Pharmacological Applications
-
Cell Membrane Dynamics :
- The lipid nature of this compound suggests it may influence cell membrane properties, potentially affecting fluidity and permeability. Research into similar lipid structures has shown that they can modulate membrane dynamics, which could be crucial for drug delivery systems.
-
Anti-inflammatory Properties :
- Compounds with structural similarities have demonstrated anti-inflammatory activities. This suggests that 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate may also possess similar properties, making it a candidate for therapeutic applications in inflammatory diseases.
-
Antimicrobial Activity :
- The unique lipid composition may confer antimicrobial properties, which are valuable in developing new antibiotics or antimicrobial agents.
Biochemical Research
-
Signaling Pathways :
- Given its structural features, this compound may interact with cellular signaling pathways, particularly those involving lipid mediators. Understanding these interactions can provide insights into its role in cellular communication and potential therapeutic targets.
- Metabolic Studies :
Materials Science Applications
- Nanocarriers for Drug Delivery :
- Biocompatible Materials :
Mechanism of Action
The mechanism of action of 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Glucosylated Aromatic Esters
Example Compounds :
- 4-O-β-D-Glucopyranosyl-benzoate (, Compound 4)
- 3′,5′-Dimethoxy-4-O-β-D-glucopyranosyl-cinnamic acid (, Compound 5)
Key Insight: The target compound’s succinate backbone and methoxyethyl group reduce polarity compared to glucosylated aromatic esters, favoring interaction with lipid membranes. The hexadecanoylamino chain further enhances lipophilicity, contrasting with the purely polar glucosylation in Compounds 4–5 .
Comparison with Heterocyclic Esters ()
Example Compounds :
- Substituted 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (4)
- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5)
Key Insight : The target compound lacks the aromatic heterocycles seen in ’s compounds, which are critical for π-π interactions in optoelectronics or antimicrobial activity. Its linear structure and amphiphilic nature align more with lipid-like molecules .
Research Findings and Data
Physicochemical Properties
While direct data on the target compound is absent, inferences can be drawn:
Biological Activity
The compound 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate is a complex lipid molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a long-chain fatty acid moiety linked to a glycerol backbone, with specific functional groups that enhance its biological activity. Its structure can be summarized as follows:
- Molecular Formula : C₃₇H₇₃N₁O₅
- Molecular Weight : 617.93 g/mol
- IUPAC Name : 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that similar lipid compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Properties : Lipid-based compounds often modulate inflammatory pathways, which may lead to reduced inflammation in chronic diseases.
- Cell Membrane Interaction : Due to its amphiphilic nature, the compound can integrate into cellular membranes, potentially altering membrane fluidity and influencing cellular signaling pathways.
The biological effects of 4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate can be attributed to several mechanisms:
- Lipid Bilayer Disruption : The incorporation of the compound into lipid bilayers can disrupt membrane integrity, leading to cell lysis in pathogenic bacteria.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses, thereby modulating cytokine release.
- Apoptosis Induction : Certain studies suggest that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
